3-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]oxane
Description
3-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]oxane is a heterocyclic compound featuring an oxane (tetrahydropyran) ring substituted with a chloromethyl group at position 3 and a 4-(trifluoromethyl)phenyl group at position 2. The trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability, while the chloromethyl (CH₂Cl) moiety provides a reactive site for further functionalization. This compound is of interest in pharmaceutical and agrochemical research due to its structural versatility .
Properties
Molecular Formula |
C13H14ClF3O |
|---|---|
Molecular Weight |
278.70 g/mol |
IUPAC Name |
3-(chloromethyl)-2-[4-(trifluoromethyl)phenyl]oxane |
InChI |
InChI=1S/C13H14ClF3O/c14-8-10-2-1-7-18-12(10)9-3-5-11(6-4-9)13(15,16)17/h3-6,10,12H,1-2,7-8H2 |
InChI Key |
QZNZCJZJOFBFID-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(OC1)C2=CC=C(C=C2)C(F)(F)F)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]oxane typically involves the following steps:
Formation of the Oxane Ring: The oxane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Chloromethyl Group: Chloromethylation can be achieved using reagents such as chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst.
Attachment of the Trifluoromethyl-Substituted Phenyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]oxane can undergo various chemical reactions, including:
Oxidation: The chloromethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Substitution: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl-substituted derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]oxane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]oxane involves its interaction with specific molecular targets. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Varying Substituent Positions
a) rac-(2R,3R)-3-(Chloromethyl)-2-[3-(trifluoromethyl)phenyl]oxane (CAS: 1807940-95-9)
- Key Differences : The trifluoromethyl group is meta-substituted (position 3) on the phenyl ring instead of para (position 4).
- The molecular weight (278.7 g/mol) and purity (≥95%) are comparable to the target compound .
b) 4-[2-(Chloromethyl)-4-(trifluoromethyl)phenyl]morpholine (CAS: 892502-15-7)
- Structure : Replaces the oxane ring with a morpholine ring (oxygen and nitrogen-containing heterocycle).
- Properties : Higher molecular weight (279.68 g/mol) and melting point (52–54°C) due to the morpholine ring’s polarity. The morpholine nitrogen may participate in hydrogen bonding, enhancing solubility in polar solvents compared to the oxane analog .
Heterocyclic Variants
a) 3-(Chloromethyl)-5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole (CAS: 175205-63-7)
- Structure : Features an oxadiazole ring (a five-membered ring with two nitrogen atoms) instead of oxane.
- Properties : Lower molecular weight (262.61 g/mol) and melting point (34–35°C). The oxadiazole’s electron-deficient nature increases reactivity toward nucleophilic substitution, contrasting with the oxane’s stability .
b) 4-(3-Bromophenyl)oxane-4-carboxylic Acid
- Structure : Substitutes the trifluoromethylphenyl group with a bromophenyl moiety and adds a carboxylic acid at position 3.
- Impact: The bromine atom offers a handle for cross-coupling reactions (e.g., Suzuki-Miyaura), while the carboxylic acid introduces acidity (pKa ~4–5), altering solubility and bioavailability compared to the non-acidic target compound .
Functional Group Comparisons
a) 2-(4-Chlorophenyl)-2-oxoethyl 3-(trifluoromethyl)benzoate
- Structure : An ester derivative with a ketone and trifluoromethylbenzoyl group.
- Relevance: Demonstrates the influence of ester linkages on hydrolytic stability.
b) Oxyfluorfen (Herbicide)
- Structure : Contains a nitro group and ethoxy substituent on a chlorinated trifluoromethylbenzene backbone.
- Application : Highlights the agrochemical utility of CF₃ and chlorophenyl groups. Unlike the target compound, oxyfluorfen’s nitro group facilitates redox reactions, contributing to its herbicidal activity .
Data Table: Key Properties of Target Compound and Analogs
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents | Heterocycle |
|---|---|---|---|---|---|
| 3-(Chloromethyl)-2-[4-(CF₃)phenyl]oxane | C₁₂H₁₂ClF₃O | 278.7 | N/A | 4-CF₃Ph, 3-CH₂Cl | Oxane |
| rac-(2R,3R)-3-(Chloromethyl)-2-[3-CF₃Ph]oxane | C₁₂H₁₂ClF₃O | 278.7 | N/A | 3-CF₃Ph, 3-CH₂Cl | Oxane |
| 4-[2-(Chloromethyl)-4-CF₃Ph]morpholine | C₁₂H₁₃ClF₃NO | 279.68 | 52–54 | 4-CF₃Ph, 2-CH₂Cl | Morpholine |
| 3-(Chloromethyl)-5-[3-CF₃Ph]-1,2,4-oxadiazole | C₁₀H₆ClF₃N₂O | 262.61 | 34–35 | 3-CF₃Ph, 3-CH₂Cl | Oxadiazole |
| 4-(3-Bromophenyl)oxane-4-carboxylic acid | C₁₂H₁₃BrO₃ | 285.14 | N/A | 3-BrPh, 4-COOH | Oxane |
Research Findings and Trends
- Synthetic Challenges : The para-substituted trifluoromethyl group in the target compound may complicate regioselective synthesis compared to meta-substituted analogs .
- Stability : Oxane rings generally exhibit higher thermal stability than oxadiazoles, as seen in the higher melting points of morpholine derivatives .
- Applications : Chloromethyl groups enable facile derivatization (e.g., nucleophilic substitution), making the target compound a versatile intermediate for drug discovery, whereas oxadiazoles are more common in energetic materials .
Biological Activity
3-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]oxane, a compound with the CAS number 1522221-98-2, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms, efficacy against various targets, and relevant case studies.
- Molecular Formula : C₁₃H₁₄ClF₃O
- Molecular Weight : 278.70 g/mol
- Structure : The compound features a chloromethyl group and a trifluoromethyl-substituted phenyl ring, contributing to its unique chemical reactivity and biological properties.
Research indicates that 3-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]oxane exhibits significant activity against various biological targets, particularly in cancer therapy. Its mechanism primarily involves inhibition of specific kinases, notably c-KIT, which is crucial in several malignancies including gastrointestinal stromal tumors (GISTs).
Key Findings:
- c-KIT Inhibition : The compound has shown single-digit nanomolar potency against c-KIT kinase and its mutant forms, which are often resistant to traditional therapies like imatinib. This suggests a potential role as a therapeutic agent for GISTs resistant to standard treatments .
- Pharmacokinetics : In vivo studies demonstrate favorable pharmacokinetic profiles across multiple species (mice, rats, and dogs), indicating good absorption and distribution characteristics .
Table 1: Summary of Biological Activities
| Activity Type | Target/Pathway | IC50 (nM) | Reference |
|---|---|---|---|
| c-KIT Inhibition | c-KIT wt & mutants | <10 | |
| Antitumor Efficacy | GIST models | Effective | |
| AChE Inhibition | Acetylcholinesterase | Not specified |
Case Study 1: Antitumor Activity
In a study involving murine models with c-KIT mutations (T670I, D820G), treatment with 3-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]oxane resulted in significant tumor reduction compared to control groups. The compound's ability to target drug-resistant mutations highlights its potential as a new therapeutic option for patients with limited treatment options .
Case Study 2: Neuroprotective Properties
While primarily studied for its anticancer effects, preliminary investigations into the neuroprotective properties of similar compounds suggest that modifications in the chloromethyl group could lead to enhanced activity against neurodegenerative diseases by inhibiting acetylcholinesterase (AChE). Further studies are warranted to explore these properties in detail .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
